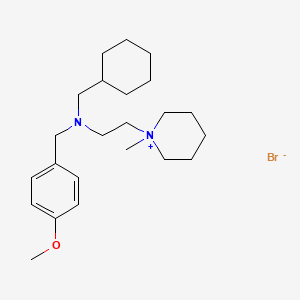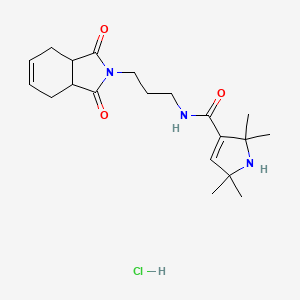
Tecovirimat metabolite M4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tecovirimat metabolite M4 is a significant compound derived from the antiviral drug Tecovirimat, which is used to treat orthopoxvirus infections such as smallpox, monkeypox, and cowpox. Tecovirimat and its metabolite M4 are known to induce cytochrome P450 enzymes, specifically CYP3A and CYP2B6 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tecovirimat involves a high-temperature pericyclic cascade process between cycloheptatriene and maleic anhydride, generating a key sp3-rich scaffold. This scaffold is then condensed with an acyl hydrazide to form the desired drug . The metabolite M4 is formed through hydrolysis mediated by UGT1A1 and UGT1A4 .
Industrial Production Methods: The industrial production of Tecovirimat and its metabolites involves continuous flow synthesis, which allows for the efficient and scalable production of the compound. This method ensures high yield and purity while minimizing genotoxic and in-process impurities .
Análisis De Reacciones Químicas
Types of Reactions: Tecovirimat metabolite M4 undergoes various chemical reactions, including hydrolysis and glucuronidation. These reactions are essential for the metabolism and elimination of the compound from the body .
Common Reagents and Conditions: The hydrolysis of Tecovirimat to form metabolite M4 is mediated by the enzymes UGT1A1 and UGT1A4 . The glucuronidation process involves the addition of glucuronic acid to the metabolite, facilitating its excretion .
Major Products Formed: The major products formed from the reactions involving this compound include glucuronide conjugates, which are the most abundant components found in urine .
Aplicaciones Científicas De Investigación
Tecovirimat metabolite M4 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to study the pharmacokinetics and metabolism of Tecovirimat, providing insights into its efficacy and safety . In chemistry, the compound is used to explore the mechanisms of enzyme-mediated hydrolysis and glucuronidation . Additionally, the compound’s role in inducing cytochrome P450 enzymes makes it valuable for studying drug-drug interactions and the metabolism of other pharmaceuticals .
Mecanismo De Acción
The mechanism of action of Tecovirimat involves the inhibition of the orthopoxvirus VP37 envelope wrapping protein, preventing the formation of infectious virions . The metabolite M4, while not pharmacologically active, plays a role in the metabolism and elimination of Tecovirimat from the body . The induction of cytochrome P450 enzymes by Tecovirimat and its metabolite M4 can affect the metabolism of other drugs, potentially leading to reduced therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Tecovirimat include other antiviral drugs used to treat orthopoxvirus infections, such as cidofovir and brincidofovir . These compounds also target viral replication but differ in their mechanisms of action and metabolic pathways.
Uniqueness: Tecovirimat is unique in its ability to inhibit the VP37 envelope wrapping protein, a mechanism not shared by other antiviral drugs . Additionally, the formation of metabolite M4 and its role in inducing cytochrome P450 enzymes distinguishes Tecovirimat from other antiviral compounds .
Propiedades
Número CAS |
68422-98-0 |
|---|---|
Fórmula molecular |
C11H12N2O2 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
(1R,2R,6S,7S,8S,10R)-4-amino-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione |
InChI |
InChI=1S/C11H12N2O2/c12-13-10(14)8-4-1-2-5(7-3-6(4)7)9(8)11(13)15/h1-2,4-9H,3,12H2/t4-,5+,6+,7-,8-,9+ |
Clave InChI |
FKJJFXNAYYRHSY-OVNJMVFWSA-N |
SMILES isomérico |
C1[C@@H]2[C@H]1[C@@H]3C=C[C@H]2[C@@H]4[C@H]3C(=O)N(C4=O)N |
SMILES canónico |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


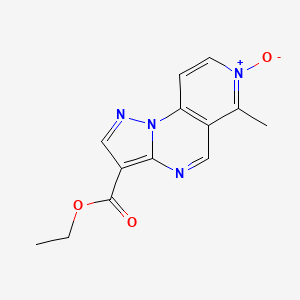
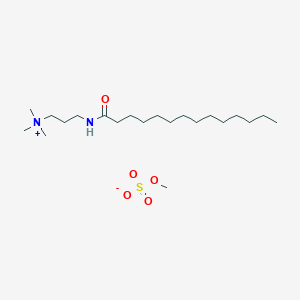
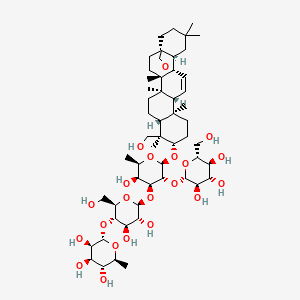
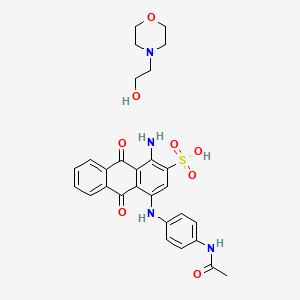
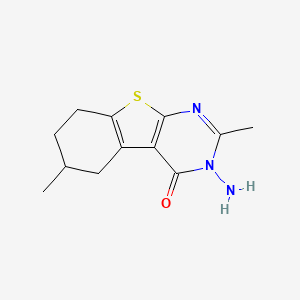
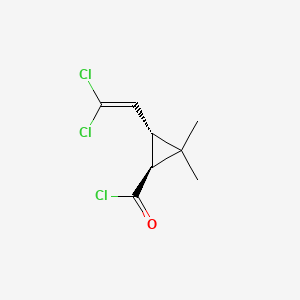
![1-Amino-4-(2-methylanilino)-9,10-dioxoanthracene-2-sulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B15193448.png)
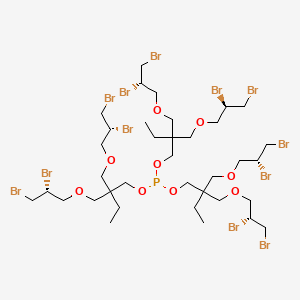
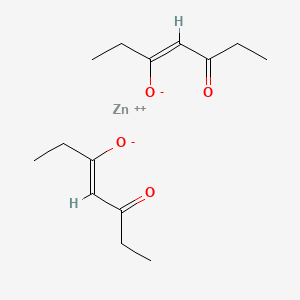
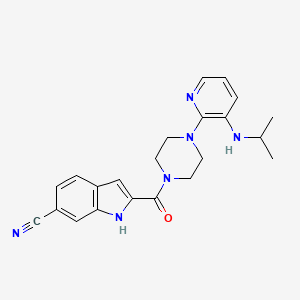
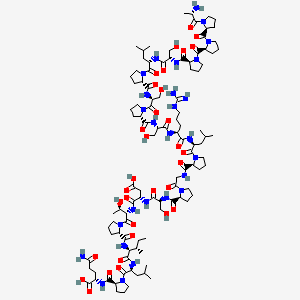
![17-methoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,14,17,19-heptaen-16-one](/img/structure/B15193480.png)
